(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
is a complex organic molecule. It contains a pyridine ring and a piperazine ring, both of which are common structures in pharmaceutical compounds .
Physical and Chemical Properties Analysis
The compound’s physical and chemical properties such as boiling point, density, and pKa have been predicted . The boiling point is predicted to be 392.4±42.0 °C, the density is predicted to be 1.310±0.06 g/cm3 (at 20 °C; Press: 760 Torr), and the pKa is predicted to be 2.30±0.32 .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Cannabinoid Receptor Antagonists
Compounds structurally related to the one inquired about have been studied for their interaction with cannabinoid receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Research using molecular orbital methods and conformational analysis has provided insights into the interaction mechanisms with CB1 receptors and developed unified pharmacophore models for cannabinoid ligands (Shim et al., 2002).
Antimicrobial and Antimycobacterial Activity
Derivatives of pyridine and piperazine have shown promising results in antimicrobial and antimycobacterial activities. Nicotinic acid hydrazide derivatives have been synthesized and evaluated for their biological activities, demonstrating the versatility of pyridine-based compounds in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Chemical Synthesis and Material Science
Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as piperidines and pyridines, has been a focus of research due to their potential applications in drug development and material science. For example, the generation of 3-piperidine(methan)amines and their cyclic analogues as potential Substance P antagonists highlights the importance of these compounds in therapeutic applications (Knoops et al., 1997).
Synthesis of Anticancer and Antimicrobial Agents
The development of novel pyridine derivatives with anticancer and antimicrobial properties illustrates the ongoing research into utilizing heterocyclic compounds for medical applications. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines have shown significant potential as anticancer and antimicrobial agents (Katariya et al., 2021).
Eigenschaften
IUPAC Name |
[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c22-19-13-16(14-24-20(19)29-18-4-11-28-12-5-18)21(27)26-9-7-25(8-10-26)15-17-3-1-2-6-23-17/h1-3,6,13-14,18H,4-5,7-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTHHGDFAZMYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.